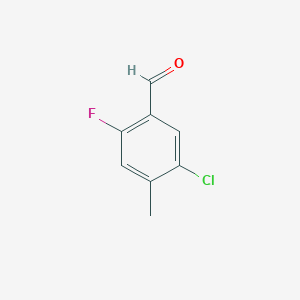
5-Chloro-2-fluoro-4-methylbenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-fluoro-4-methylbenzaldehyde is a chemical compound with the CAS Number: 1785064-60-9 . It has a molecular weight of 172.59 . The compound is solid in its physical form .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C8H6ClFO/c1-5-2-8(10)6(4-11)3-7(5)9/h2-4H,1H3 .Physical and Chemical Properties Analysis
The compound is solid in its physical form . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not found in the sources I searched.Aplicaciones Científicas De Investigación
Synthesis of Key Intermediates in Herbicide Production
5-Chloro-2-fluoro-4-methylbenzaldehyde has been utilized as a precursor in the synthesis of various chemical compounds with applications in agriculture, particularly as key intermediates in the production of herbicides. A notable example includes the preparation of chloro- and fluoro-substituted pyrazoles, which are valuable for their herbicidal properties. The synthesis process involves the oxidation of specific pyrazole derivatives, followed by hydrolysis, to achieve the desired intermediates with high yields, highlighting its importance in the development of effective herbicidal formulations (Zhou Yu, 2002).
Bioconversion and Metabolism Studies
The compound has also been studied in the context of bioconversion processes. Research involving the white-rot fungus Bjerkandera adusta explored the potential for producing novel halogenated aromatic compounds through bioconversion. Although specific attempts to produce new chlorinated compounds using fluoro-labeled substrates were unsuccessful, these studies contribute to our understanding of microbial metabolism and its potential applications in biotechnology and environmental remediation (F. R. Lauritsen & A. Lunding, 1998).
Anticancer Research
In the realm of medicinal chemistry, derivatives of this compound have been investigated for their anticancer activities. The synthesis of fluorinated analogues of combretastatin A-4, using fluoro-substituted benzaldehydes, demonstrates the compound's role in the development of potential anticancer agents. These analogues have shown promising in vitro anticancer properties, suggesting the utility of fluorinated benzaldehydes in the synthesis of therapeutically relevant molecules (N. Lawrence et al., 2003).
Material Science and Environmental Applications
The chemical's applications extend into material science, where fluorinated derivatives have been used in the synthesis of microporous polyaminals. These materials exhibit significant potential for carbon dioxide adsorption, highlighting the role of fluorinated benzaldehydes in addressing environmental challenges and developing new materials for gas separation and storage (Guiyang Li, Biao Zhang, & Zhonggang Wang, 2016).
Safety and Hazards
The safety data sheet for a similar compound, Benzaldehyde, indicates that it is a combustible liquid. It may cause skin irritation, serious eye irritation, and may be harmful if inhaled. It may also cause respiratory irritation and may damage fertility or the unborn child . It is toxic to aquatic life with long-lasting effects .
Mecanismo De Acción
Target of Action
Similar compounds are known to interact with various enzymes and receptors in the body .
Mode of Action
It is known that halogenated aromatic compounds can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Similar compounds are known to influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The bioavailability of such compounds can be influenced by factors such as solubility, stability, and the presence of transport proteins .
Result of Action
The compound’s interactions with its targets can lead to a variety of cellular responses .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Chloro-2-fluoro-4-methylbenzaldehyde. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .
Propiedades
IUPAC Name |
5-chloro-2-fluoro-4-methylbenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO/c1-5-2-8(10)6(4-11)3-7(5)9/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEJWUQDEWJIGMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
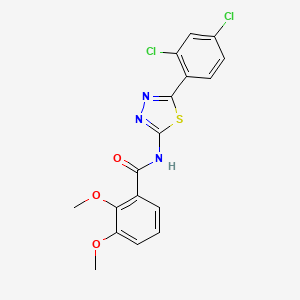

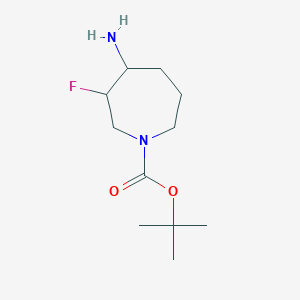
![2-{[5-(4-fluorophenyl)-2-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2604490.png)
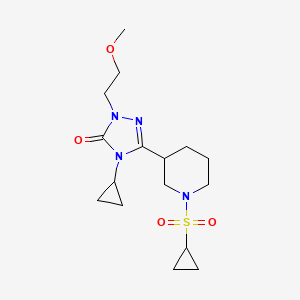

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(3-(dimethylamino)propyl)furan-2-carboxamide hydrochloride](/img/structure/B2604496.png)
![3-((1-(Benzo[d][1,3]dioxole-5-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2604498.png)
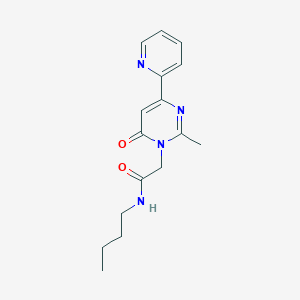
![2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[3-(N-ethyl-3-methylanilino)propyl]acetamide](/img/no-structure.png)
![Methyl 7-([1,1'-biphenyl]-4-yl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2604504.png)

![2-[4-ethyl-2-morpholino-6-oxo-1(6H)-pyrimidinyl]-N-(2-methoxyethyl)acetamide](/img/structure/B2604506.png)

